SK-3-91

PROTAC Kinase degradation Chemical biology

SK-3-91 (TL12-186) is a CRBN-recruiting, broad-spectrum PROTAC that degrades a unique set of 28 kinases, including BTK, FAK/PYK2, and FER. Unlike selective degraders, it is optimal for unbiased kinome profiling and studying CDK2's cell-cycle-dependent roles in G1 phase. Standard R&D supply available.

Molecular Formula C42H47ClN10O8S
Molecular Weight 887.4 g/mol
Cat. No. B10823903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSK-3-91
Molecular FormulaC42H47ClN10O8S
Molecular Weight887.4 g/mol
Structural Identifiers
SMILESCC(C)S(=O)(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)CCOCCNC(=O)CNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C42H47ClN10O8S/c1-26(2)62(59,60)34-9-4-3-7-31(34)48-38-30(43)24-46-42(50-38)47-27-10-12-28(13-11-27)52-19-17-51(18-20-52)21-23-61-22-16-44-36(55)25-45-32-8-5-6-29-37(32)41(58)53(40(29)57)33-14-15-35(54)49-39(33)56/h3-13,24,26,33,45H,14-23,25H2,1-2H3,(H,44,55)(H,49,54,56)(H2,46,47,48,50)
InChIKeyNFXUYJNRWVKYFF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide (TL12-186): A Broad-Spectrum CRBN-Dependent Multi-Kinase PROTAC Degrader


N-[2-[2-[4-[4-[[5-chloro-4-(2-propan-2-ylsulfonylanilino)pyrimidin-2-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethyl]-2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]acetamide, commonly designated as TL12-186 (CAS: 2250025-88-6), is a synthetic heterobifunctional proteolysis-targeting chimera (PROTAC). It is engineered to simultaneously engage the E3 ubiquitin ligase cereblon (CRBN) via a pomalidomide-derived ligand and a broad array of kinases via a promiscuous ATP-competitive warhead derived from the multi-kinase inhibitor NVP-TAE684 [1]. The compound exhibits a molecular weight of approximately 931.5 g/mol and is typically supplied as a lyophilized powder with >98% purity . TL12-186 functions by inducing the formation of a ternary complex between CRBN and target kinases, leading to their ubiquitination and subsequent proteasomal degradation rather than simple enzymatic inhibition [2].

Why TL12-186 Cannot Be Interchanged with Common In-Class Kinase Inhibitors or Single-Target PROTACs


The proteomic profile induced by TL12-186 is fundamentally distinct from that of both traditional kinase inhibitors and more selective PROTAC molecules, precluding simple functional substitution. While conventional ATP-competitive kinase inhibitors such as the parental warhead TL13-87 primarily exert anti-proliferative effects via transient enzymatic blockade [1], TL12-186 achieves sustained protein-level depletion of a unique constellation of 28 kinases at a 100 nM concentration in leukemic cells, a degradation profile not replicated by the negative control analog TL13-27 [2]. Furthermore, TL12-186 demonstrates a broader degradation signature than more restricted PROTACs; for instance, while the BTK-selective degrader DD-04-15 eliminates only BTK and TEC, TL12-186 concurrently degrades BTK/TEC, FAK/PYK2, and FER in human platelets [3]. This divergent target engagement landscape means that experimental outcomes observed with TL12-186 cannot be recapitulated by compounds with narrower degradation spectra, and its multi-kinase depletion signature necessitates a distinct set of analytical controls for proper interpretation.

Quantitative Comparative Evidence for TL12-186: Differentiated Degradation Profiles and Cellular Potency


Broad-Spectrum Kinase Degradation vs. Single-Target PROTAC Selectivity

Quantitative multiplexed proteomics in human MOLM-14 and MOLT-4 leukemic cell lines demonstrates that TL12-186 (100 nM, 4-hour treatment) induces significant depletion of 28 distinct kinases, whereas the negative control analog TL13-27 (100 nM) exhibits no degradation activity, confirming that the observed protein loss is CRBN-dependent and PROTAC-mediated [1]. In contrast, the BTK-selective PROTACs DD-04-15 and DD-03-171 degrade only BTK and its closely related kinase TEC, with tandem mass tag (TMT) proteomics confirming no significant depletion of FAK/PYK2 or FER under identical conditions [2].

PROTAC Kinase degradation Chemical biology

Cellular CRBN Engagement Potency Compared to IMiD Controls

The affinity of TL12-186 for the cereblon-DDB1 complex is quantified using an AlphaScreen competition assay. TL12-186 demonstrates an IC50 value of 12 nM for displacing a biotinylated thalidomide probe, a potency comparable to pomalidomide (IC50 ~10 nM) and significantly higher than thalidomide (IC50 ~1 µM) [1]. The negative control analog TL13-27 exhibits negligible CRBN engagement, confirming that the CRBN-binding moiety in TL12-186 is functional and essential for its degrader activity .

CRBN E3 ligase PROTAC

Kinase Inhibition Profile vs. Parental Inhibitor TL13-87

At a screening concentration of 1 µM, TL12-186 inhibits >90% of 193 kinases in a panel of 468 kinases, demonstrating a broad inhibitory footprint inherited from its parental warhead . However, in CRBN−/− MOLM-14 cells where degradation is abolished, the parental kinase inhibitor TL13-87 exhibits more potent anti-proliferative activity (lower IC50) than TL12-186, likely due to the poorer cellular permeability of the bivalent degrader molecule [1]. This indicates that while TL12-186 retains the binding promiscuity of the warhead, its cellular efficacy is modulated by physicochemical properties distinct from the parent inhibitor.

Kinase inhibition Selectivity PROTAC

Cell Cycle-Dependent Degradation of CDK2 Reveals Mechanistic Distinction from CDK Inhibitors

An in-depth kinetic degradation study of TL12-186 across 16 CDK family members using HiBiT-tagged endogenous proteins revealed that CDK2 degradation is cell cycle-dependent. In MOLM-14 and MOLT-4 cells, CDK2 is efficiently degraded in unsynchronized or G1-arrested cells but exhibits minimal loss in S or G2/M-arrested cells, despite continued binding of TL12-186 to CDK2 across all phases [1]. This contrasts with conventional ATP-competitive CDK inhibitors, which inhibit enzymatic activity irrespective of cell cycle phase. The inability of TL12-186 to degrade CDK2 in S/G2/M is attributed to impaired ternary complex formation between CDK2, TL12-186, and CRBN in those phases.

CDK2 Cell cycle Targeted degradation

Functional Impact on Human Platelets: BTK/TEC Degradation vs. BTK Inhibition

In human platelets, TL12-186-mediated degradation of BTK and TEC results in a marked impairment of GPVI-mediated platelet integrin αIIbβ3 activation, P-selectin expression, and phosphatidylserine exposure, while PAR-1-mediated responses remain unaffected [1]. This functional outcome is distinct from that of the BTK inhibitor ibrutinib, which has been shown to cause off-target effects and increased bleeding risk [2]. Furthermore, TMT proteomics confirms that TL12-186 degrades BTK/TEC, FAK/PYK2, and FER, whereas the selective BTK PROTACs DD-04-15 and DD-03-171 degrade only BTK/TEC [3].

BTK Platelet function Thrombosis

Quantitative CDK Family Degradation Kinetics: Potency and Dmax Variability

A systematic profiling of TL12-186 across 16 endogenously HiBiT-tagged CDK family members in MOLM-14 and MOLT-4 cells revealed striking differences in degradation kinetics. Most CDKs exhibited rapid and near-complete degradation (high Dmax), while cell cycle-associated CDKs 1, 2, 4, and 6 showed multimodal and partial degradation (lower Dmax) [1]. For example, CDK9 degradation was both rapid and extensive, whereas CDK2 degradation was slower and incomplete in asynchronous cultures. This kinetic heterogeneity is a function of the ternary complex formation efficiency and is not predictable from in vitro binding affinities alone.

CDK Degradation kinetics PROTAC

Optimal Scientific and Industrial Application Scenarios for TL12-186 Based on Quantitative Evidence


Broad Kinome Degradation Profiling in Hematological Malignancy Models

Given its demonstrated ability to degrade 28 kinases in MOLM-14 and MOLT-4 leukemic cell lines at a 100 nM concentration [1], TL12-186 is ideally suited for unbiased kinome-wide degradation studies. Researchers investigating the susceptibility of the kinase landscape to CRBN-dependent degradation, or seeking to identify novel vulnerabilities in leukemia cells, should select TL12-186 over single-target PROTACs like DD-04-15 or DD-03-171, which degrade only BTK/TEC [2].

Investigating Cell Cycle-Dependent CDK2 Biology

The unique observation that TL12-186 degrades CDK2 only in G1 phase, while sparing it in S and G2/M phases, makes this compound a powerful tool for dissecting cell cycle-specific roles of CDK2 [3]. Studies aiming to understand the temporal functions of CDK2 or to explore the consequences of its degradation in specific cell cycle windows should employ TL12-186, as this context-dependent activity cannot be achieved with conventional CDK2 inhibitors or other CDK-targeting PROTACs lacking this kinetic profiling.

Platelet Signaling and Thrombosis Research

TL12-186 is an effective probe for interrogating the roles of BTK, TEC, FAK/PYK2, and FER in human platelet function. Its ability to degrade this specific set of kinases impairs GPVI-mediated activation while leaving PAR-1 signaling intact [4]. For researchers studying thrombosis or platelet biology, TL12-186 offers a distinct pharmacological intervention compared to ibrutinib or more selective BTK PROTACs, enabling the dissection of multi-kinase contributions to platelet activation pathways.

Development and Validation of CRBN-Recruiting PROTAC Platforms

With a robust CRBN engagement IC50 of 12 nM in AlphaScreen assays [5], TL12-186 serves as a benchmark compound for validating new CRBN-recruiting PROTAC assays and screening platforms. Its well-characterized degradation profile across 16 CDK family members [6] provides a rich reference dataset for evaluating the performance of novel degrader molecules or for calibrating cellular degradation assays. The negative control TL13-27 is essential to pair with TL12-186 in these applications to confirm CRBN-dependent activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for SK-3-91

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.